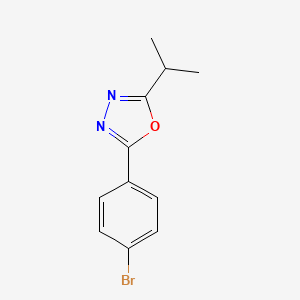

2-(4-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Structural Analysis and Crystallography

The study of 1,3,4-oxadiazole derivatives, including compounds closely related to 2-(4-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole, has revealed insights into their structural and crystallographic properties. One such compound demonstrated that the oxadiazole ring is essentially planar, with the central ring making specific dihedral angles with attached phenyl and bromo-substituted benzene rings, indicating the potential for diverse molecular interactions and stability important for material science and molecular engineering applications (Fun et al., 2010).

Synthesis and Biological Properties

The synthesis of novel 1,3,4-oxadiazole derivatives, including those structurally related to 2-(4-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole, has been explored for their potential biological properties. These studies have focused on their anti-inflammatory, analgesic, and antimicrobial activities, showing that certain derivatives exhibit significant biological activities, which could be beneficial in developing new therapeutic agents with minimized side effects (Husain & Ajmal, 2009).

Antimicrobial Activity

Research on the antimicrobial activity of 1,3,4-oxadiazole derivatives, including those related to the compound of interest, demonstrates their potential as antimicrobial agents. Studies have shown that these compounds exhibit activity against various bacterial and fungal strains, highlighting their importance in addressing antibiotic resistance and developing new antimicrobial strategies (Kaneria et al., 2016).

Corrosion Inhibition

The application of 1,3,4-oxadiazole derivatives in corrosion inhibition has been investigated, particularly for their effectiveness in protecting mild steel in acidic environments. This research suggests that these compounds can form protective layers on metal surfaces, indicating their potential use in industrial applications to prevent corrosion and enhance material longevity (Ammal et al., 2018).

Electronic and Material Applications

The synthesis and characterization of 1,3,4-oxadiazole derivatives for electronic and material applications have been explored, focusing on their thermal, optical, and electrochemical properties. These studies suggest the potential of such compounds in the development of electron-transporting or hole-blocking materials for organic optoelectronic devices, due to their good thermal stability and favorable electronic properties (Liu et al., 2007).

Safety and Hazards

The safety information for “2-(4-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole” indicates that it has some hazards. The GHS pictograms indicate that it has GHS07, which represents exclamation mark hazard. The hazard statements include H302, H315, H319, and H335, which represent harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

Propiedades

IUPAC Name |

2-(4-bromophenyl)-5-propan-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c1-7(2)10-13-14-11(15-10)8-3-5-9(12)6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVFVPQNNITZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1525443.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1525448.png)

![2-[4-(2-Chloroacetyl)phenoxy]acetamide](/img/structure/B1525449.png)